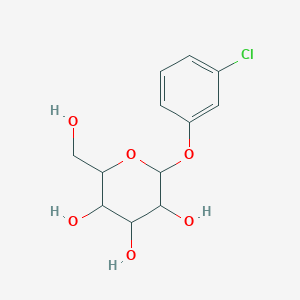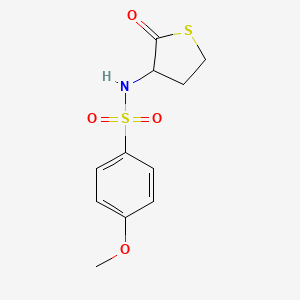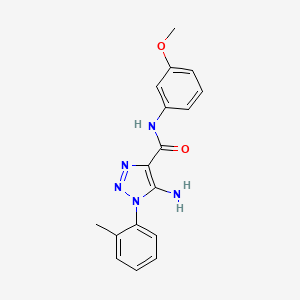
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AL-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has been found to produce similar psychedelic effects. This compound has gained attention in the scientific community due to its potential for use in research and therapeutic applications.
Mécanisme D'action
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts primarily as a partial agonist of the serotonin 5-HT~2A~ receptor, which is responsible for the psychedelic effects of LSD and other related compounds. It also interacts with other serotonin receptors, as well as dopamine and adrenergic receptors. The exact mechanism of action of N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve changes in neural activity and neurotransmitter release.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are similar to those produced by other psychedelics, such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Further investigation of its mechanism of action and interactions with other neurotransmitter systems.
2. Exploration of its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.
3. Development of more selective and potent analogs for use in research and therapeutic applications.
4. Examination of its effects on brain function and neural networks using advanced imaging techniques.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, is a synthetic compound with potential for use in scientific research and therapeutic applications. It has been found to produce psychedelic effects similar to LSD and has been studied for its interactions with serotonin receptors in the brain. Although there are some limitations to its use, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through various methods, including the use of ergotamine as a starting material. One common method involves the use of N-allyl-N-methyltryptamine (AMT) as a precursor, which is then reacted with 2,5-dimethoxyphenylacetonitrile and methylsulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and psychiatry. It has been found to interact with serotonin receptors in the brain, leading to altered perception, mood, and cognition. This compound has also been used to study the neural mechanisms underlying psychedelic experiences.
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)12-9-11(20-2)6-7-13(12)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOJHTLCSKITPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)
![2-{3-carboxy-4-[(3-pyridinylmethyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5050807.png)
![1-(1,3-benzodioxol-5-yl)-5-[(4-bromobenzyl)thio]-1H-tetrazole](/img/structure/B5050811.png)
![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)


![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![6-amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)